molecular formula C8H7N3 B13363697 3-Amino-3-(pyridin-4-yl)acrylonitrile

3-Amino-3-(pyridin-4-yl)acrylonitrile

Cat. No.: B13363697
M. Wt: 145.16 g/mol
InChI Key: ZVNIUIBZGBTMOF-QPIMQUGISA-N
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Description

3-Amino-3-(pyridin-4-yl)acrylonitrile is an organic compound with the molecular formula C8H7N3 It is a derivative of acrylonitrile, featuring an amino group and a pyridinyl group attached to the acrylonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyridin-4-yl)acrylonitrile typically involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation followed by cyclization and dehydration steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions, purification processes, and equipment to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(pyridin-4-yl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Amino-3-(pyridin-4-yl)acrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyridin-4-yl)acrylonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(pyridin-2-yl)acrylonitrile
  • 3-Amino-3-(pyridin-3-yl)acrylonitrile
  • 3-Amino-3-(pyridin-5-yl)acrylonitrile

Uniqueness

3-Amino-3-(pyridin-4-yl)acrylonitrile is unique due to the position of the pyridinyl group at the 4-position, which can influence its reactivity and interactions compared to other isomers. This positional difference can lead to variations in its chemical and biological properties, making it a compound of interest for specific applications .

Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

(Z)-3-amino-3-pyridin-4-ylprop-2-enenitrile

InChI

InChI=1S/C8H7N3/c9-4-1-8(10)7-2-5-11-6-3-7/h1-3,5-6H,10H2/b8-1-

InChI Key

ZVNIUIBZGBTMOF-QPIMQUGISA-N

Isomeric SMILES

C1=CN=CC=C1/C(=C/C#N)/N

Canonical SMILES

C1=CN=CC=C1C(=CC#N)N

Origin of Product

United States

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